Methyl 5-(fluorosulfonyl)nicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-(fluorosulfonyl)nicotinate: is a chemical compound with the molecular formula C7H6FNO4S and a molecular weight of 219.19 g/mol It is a derivative of nicotinic acid, featuring a fluorosulfonyl group attached to the nicotinate structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(fluorosulfonyl)nicotinate typically involves the introduction of a fluorosulfonyl group to the nicotinate structure. One common method involves the reaction of nicotinic acid derivatives with fluorosulfonylating agents. For instance, fluorosulfonyl radicals can be generated from different precursors and used to introduce the fluorosulfonyl group .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the availability of high-purity starting materials, and optimizing reaction conditions for maximum yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 5-(fluorosulfonyl)nicotinate can undergo various chemical reactions, including:
Substitution Reactions: The fluorosulfonyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions:
Common Reagents and Conditions:
Fluorosulfonylation Reagents: Sulfuryl fluoride gas (SO2F2) and other solid reagents like FDIT and AISF are commonly used for introducing the fluorosulfonyl group.
Solvents and Catalysts: Organic solvents such as dichloromethane and catalysts like transition metal complexes may be used to facilitate these reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted nicotinates.
Wissenschaftliche Forschungsanwendungen
Chemistry: Methyl 5-(fluorosulfonyl)nicotinate is used as a building block in organic synthesis. Its unique functional groups make it a valuable intermediate for creating more complex molecules .
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the synthesis of materials with specialized properties, such as polymers and coatings .
Wirkmechanismus
The exact mechanism of action for Methyl 5-(fluorosulfonyl)nicotinate is not well-documented. similar compounds often exert their effects through interactions with specific molecular targets, such as enzymes or receptors. The fluorosulfonyl group can enhance the compound’s ability to form strong interactions with these targets, potentially leading to biological activity .
Vergleich Mit ähnlichen Verbindungen
Methyl Nicotinate: A methyl ester of niacin used in topical preparations for muscle and joint pain.
Nicotinic Acid Derivatives: Various derivatives of nicotinic acid with different functional groups.
Uniqueness: Methyl 5-(fluorosulfonyl)nicotinate is unique due to the presence of the fluorosulfonyl group, which imparts distinct chemical properties and potential reactivity compared to other nicotinate derivatives .
Eigenschaften
Molekularformel |
C7H6FNO4S |
---|---|
Molekulargewicht |
219.19 g/mol |
IUPAC-Name |
methyl 5-fluorosulfonylpyridine-3-carboxylate |
InChI |
InChI=1S/C7H6FNO4S/c1-13-7(10)5-2-6(4-9-3-5)14(8,11)12/h2-4H,1H3 |
InChI-Schlüssel |
GLHLPOWAFXRHDN-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=CN=C1)S(=O)(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.